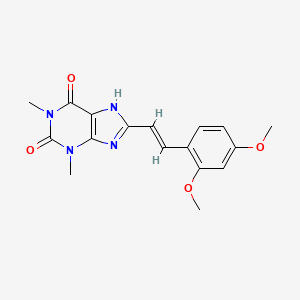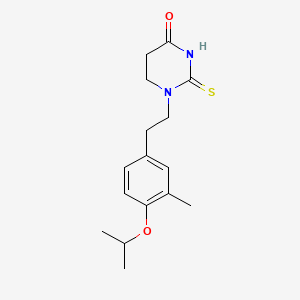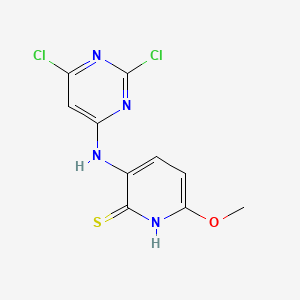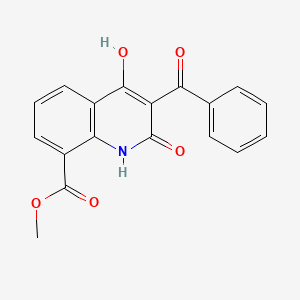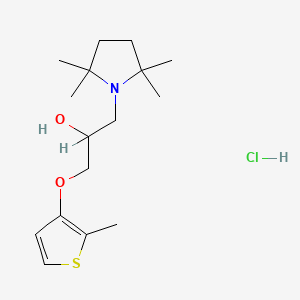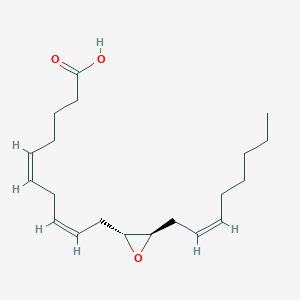
11,12-Epoxyeicosatrienoic acid, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,12-Epoxyeicosatrienoic acid, trans- is a metabolite of arachidonic acid, which is a polyunsaturated omega-6 fatty acid. This compound belongs to the family of epoxyeicosatrienoic acids, which are known for their roles in various physiological processes, including anti-inflammatory and vasodilatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
11,12-Epoxyeicosatrienoic acid, trans- can be synthesized through the epoxidation of arachidonic acid using peracids or other oxidizing agents. The reaction typically involves the use of a catalyst to facilitate the formation of the epoxide ring at the 11,12-position of the eicosatrienoic acid chain .
Industrial Production Methods
Industrial production of 11,12-Epoxyeicosatrienoic acid, trans- involves the use of biocatalysts, such as cytochrome P450 enzymes, which can selectively oxidize arachidonic acid to produce the desired epoxide. This method is advantageous due to its high specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
11,12-Epoxyeicosatrienoic acid, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like water or alcohols can react with the epoxide ring under acidic or basic conditions.
Major Products
Diols: Formed through the hydrolysis or reduction of the epoxide ring.
Substituted Epoxides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
11,12-Epoxyeicosatrienoic acid, trans- has several scientific research applications:
Chemistry: Used as a model compound to study epoxide chemistry and reactions.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in research.
Mechanism of Action
11,12-Epoxyeicosatrienoic acid, trans- exerts its effects through various molecular targets and pathways:
Anti-inflammatory Effects: The compound inhibits the activity of soluble epoxide hydrolase, leading to increased levels of epoxyeicosatrienoic acids, which have anti-inflammatory properties.
Vasodilation: It acts on vascular smooth muscle cells to induce relaxation and reduce blood pressure.
Fibrosis Inhibition: The compound modulates the transforming growth factor-beta signaling pathway, reducing the expression of fibrotic markers such as alpha-smooth muscle actin and collagen type-I.
Comparison with Similar Compounds
11,12-Epoxyeicosatrienoic acid, trans- is unique among epoxyeicosatrienoic acids due to its specific position of the epoxide ring and its distinct biological activities. Similar compounds include:
- 8,9-Epoxyeicosatrienoic acid
- 14,15-Epoxyeicosatrienoic acid
- 5,6-Epoxyeicosatrienoic acid
These compounds share similar structural features but differ in the position of the epoxide ring and their specific biological effects .
Properties
CAS No. |
848760-26-9 |
|---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5Z,8Z)-10-[(2R,3R)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6-,12-9-,13-10-/t18-,19-/m1/s1 |
InChI Key |
DXOYQVHGIODESM-FYVRRLHDSA-N |
Isomeric SMILES |
CCCCC/C=C\C[C@@H]1[C@H](O1)C/C=C\C/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


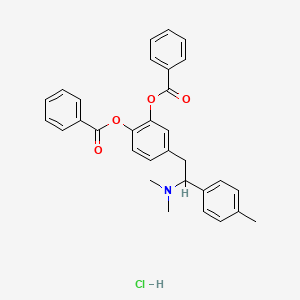
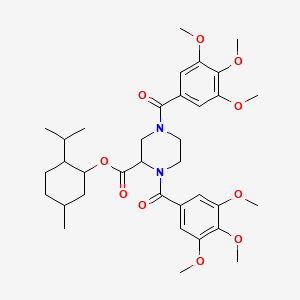
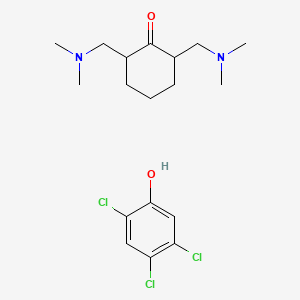
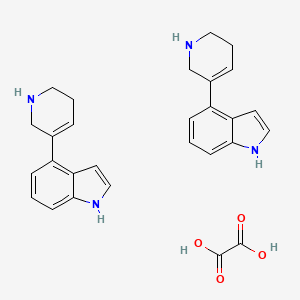
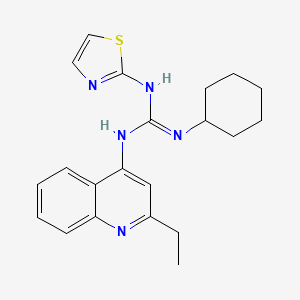

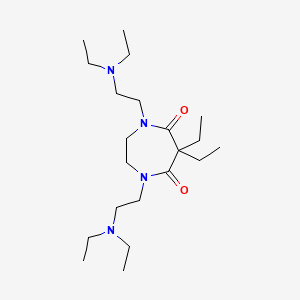
![[(3S,3aR,6S,6aS)-3-(6-aminopurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12760660.png)
